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Compound of Interest

Compound Name: 4-Chloroisoxazol-3-amine
CAS No.: 166817-65-8
Cat. No.: B1322343
Get Quote
. J

Executive Summary & Physicochemical Context

The characterization of 4-Chloroisoxazol-3-amine is critical in pharmaceutical synthesis, often
serving as a scaffold for antibiotics and agrochemicals. Its small size (MW ~118.5) and high
polarity present specific challenges in mass spectrometry, particularly regarding retention and
fragmentation energy control.

This guide moves beyond basic spectral matching. It establishes a mechanistic framework for
identifying this molecule based on its unique "Chlorine-Isoxazole" signature: the interplay
between the labile N-O bond and the stable chlorine isotope pattern.

Analyte Profile
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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The Chlorine Signature: Isotopic Fidelity

Before analyzing fragmentation, the isotopic envelope is your primary validation tool. Unlike
simple organic amines, 4-Chloroisoxazol-3-amine must exhibit the characteristic halogen
pattern.

o The M+2 Peak: For every ion containing one chlorine atom, you must observe an isotope
peak at

with approximately 32% intensity of the base peak (

).

» Validation Check: If your spectrum shows a dominant peak at m/z 119 but lacks a significant
peak at m/z 121, it is not your target compound. It is likely a dechlorinated impurity (isoxazol-
3-amine).

Fragmentation Mechanics (MS/MS)

The fragmentation of isoxazoles is governed by the weakness of the N-O bond (approx. 55
kcal/mol), which is significantly weaker than the C-C or C-N bonds.

Primary Pathway: Ring Contraction & Cleavage

Upon Collision-Induced Dissociation (CID), the protonated molecule ([M+H]*) typically
undergoes ring opening.
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» N-O Bond Homolysis: The ring opens to form an acyl-nitrene or vinyl-nitrene intermediate.
e Loss of Neutral Small Molecules:

o Loss of CO (28 Da): Common in isoxazoles, leading to an azirine-like cation.

o Loss of HCN (27 Da): Fragmentation of the amine/nitrile segment.

o Loss of CI/HCI: High energy collisions may strip the halogen, though this is often less
favorable than ring opening.

Visualization of Fragmentation Pathways
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To view exact molar ratios, purification steps, and HRP optimization
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Figure 1: Predicted fragmentation tree for 4-Chloroisoxazol-3-amine. The N-O cleavage is the
rate-limiting step for most pathways.

Experimental Protocol: LC-MS/MS

This protocol is designed for trace analysis (e.g., genotoxic impurity screening) or metabolite
identification.

Chromatographic Separation

Direct injection is discouraged due to ion suppression from matrix salts.
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e Column: C18 is acceptable, but a PFP (Pentafluorophenyl) column is superior for
halogenated aromatics due to pi-pi interactions.

» Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

¢ Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry Parameters (ESI+)

« lonization: Electrospray lonization (ESI), Positive Mode.

o Capillary Voltage: 3.0 - 3.5 kV (Keep lower to prevent in-source fragmentation of the labile
iIsoxazole ring).

o Cone Voltage: 20-30 V.

o Collision Energy (CE): Ramp 10 -> 40 eV.

Workflow Diagram
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Figure 2: Linear lon Trap / Triple Quadrupole Workflow for specific detection.

Troubleshooting & Self-Validation
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A robust method must be self-correcting. Use this table to diagnose spectral anomalies.

( )

@ FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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